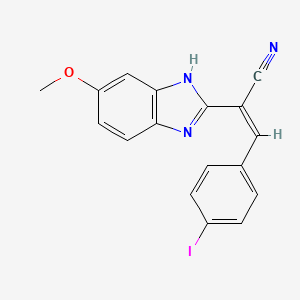![molecular formula C18H25NO4 B5357541 (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid](/img/structure/B5357541.png)
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is a member of the fenamate class of NSAIDs and was first synthesized in the 1960s.
Wirkmechanismus
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, this compound acid reduces the production of prostaglandins, leading to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation. This compound acid has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound acid has been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. This compound acid has been shown to have off-target effects, which can complicate experimental results. Additionally, its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the use of this compound acid in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of this compound acid in the treatment of other inflammatory diseases, such as rheumatoid arthritis, is an area of ongoing research.
Synthesemethoden
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl cyclohexylideneacetate. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methoxybenzoyl chloride to form the desired product, this compound acid.
Wissenschaftliche Forschungsanwendungen
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This compound acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, this compound acid has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methoxy-N-methylanilino)-2-oxoethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19(14-6-8-15(23-2)9-7-14)16(20)12-18(13-17(21)22)10-4-3-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBARYEVSJRIUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5357459.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357483.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357494.png)
![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5357504.png)

![3-(2,4-dimethylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357516.png)
![1-isopropyl-4-(2-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357518.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5357531.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5357536.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![7-[(2-fluoroethyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5357552.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![2-{3-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5357563.png)